Technical Documentation Center

2,8-Dimethylimidazo[1,2-b]pyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,8-Dimethylimidazo[1,2-b]pyridazine

Core Science & Biosynthesis

Foundational

2,8-Dimethylimidazo[1,2-b]pyridazine chemical structure and physicochemical properties

An In-depth Technical Guide to 2,8-Dimethylimidazo[1,2-b]pyridazine: A Privileged Scaffold in Modern Drug Discovery Introduction: The Imidazo[1,2-b]pyridazine Core The landscape of medicinal chemistry is continually shap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2,8-Dimethylimidazo[1,2-b]pyridazine: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Imidazo[1,2-b]pyridazine Core

The landscape of medicinal chemistry is continually shaped by the emergence of "privileged scaffolds"—molecular frameworks that demonstrate the ability to bind to multiple biological targets, offering a fertile ground for the development of novel therapeutics. The imidazo[1,2-b]pyridazine ring system is a quintessential example of such a scaffold. This nitrogen-bridged bicyclic heterocycle has garnered significant attention for its favorable physicochemical properties and its capacity to engage in meaningful hydrogen-bond interactions with biological macromolecules, a trait conferred by the pyridazine ring.[1] Its structural rigidity and defined three-dimensional shape provide a robust platform for the strategic placement of functional groups to optimize potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a specific, highly valuable derivative: 2,8-dimethylimidazo[1,2-b]pyridazine . The strategic methylation at the C2 and C7 positions can enhance metabolic stability by blocking potential sites of oxidative metabolism, a common challenge in drug development.[2] This compound has risen to prominence primarily as a critical building block in the synthesis of Risdiplam (Evrysdi®), the first approved small-molecule drug for treating spinal muscular atrophy (SMA).[1] Beyond this key application, the 2,8-dimethylimidazo[1,2-b]pyridazine core is a versatile starting point for a diverse array of therapeutic agents, from kinase inhibitors for oncology to novel anti-infective and anti-inflammatory drugs.[1]

This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and broad-ranging applications of 2,8-dimethylimidazo[1,2-b]pyridazine, tailored for researchers and scientists in drug development.

Chemical Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is paramount for its application in synthesis and drug design.

Chemical Structure

The structure of 2,8-dimethylimidazo[1,2-b]pyridazine consists of a five-membered imidazole ring fused to a six-membered pyridazine ring, with a shared nitrogen atom at the bridgehead. The methyl groups are positioned at carbon 2 of the imidazole moiety and carbon 8 of the pyridazine moiety.

  • IUPAC Name: 2,8-dimethylimidazo[1,2-b]pyridazine

  • Molecular Formula: C₈H₉N₃

  • InChI Key: OOIGRSVFUGYGNB-UHFFFAOYSA-N[1]

Physicochemical Data Summary
PropertyValue / DescriptionSource / Note
Molecular Weight 147.18 g/mol [1]
Appearance Typically an off-white or crystalline solid.Based on analogs[3]
Melting Point Data not available.For comparison, 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine has a melting point of 109-110 °C.
Solubility Generally soluble in organic solvents (e.g., DMSO, ethanol); limited solubility in water.[2] The pyridazine ring is known to improve aqueous solubility relative to other scaffolds.[1]
LogP (Calculated) ~1.5 - 2.5Estimated based on related imidazo[1,2-b]pyridazine structures. This value suggests moderate lipophilicity, favorable for membrane permeability.
pKa (Predicted) ~4.0 - 5.0Predicted based on the basicity of the non-bridgehead nitrogen atoms in the imidazole and pyridazine rings.
Spectroscopic Profile (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation of organic molecules. Based on spectral data from closely related derivatives, the following ¹H and ¹³C NMR chemical shifts are predicted for 2,8-dimethylimidazo[1,2-b]pyridazine in a standard solvent like CDCl₃ or DMSO-d₆.

  • ¹H NMR Spectroscopy:

    • Methyl Protons (C2-CH₃ & C8-CH₃): Two distinct singlets are expected, likely in the range of δ 2.4–2.7 ppm. Each singlet would integrate to 3 protons.

    • Aromatic Protons: Three protons are present on the heterocyclic core. A singlet for the C3-H proton is expected around δ 7.6-8.0 ppm. Two doublets for the C6-H and C7-H protons, showing ortho coupling, would likely appear between δ 6.8–7.8 ppm.

  • ¹³C NMR Spectroscopy:

    • Methyl Carbons (C2-CH₃ & C8-CH₃): Resonances for these carbons are expected in the upfield region, typically between δ 13–18 ppm.

    • Aromatic/Heterocyclic Carbons: The six carbons of the bicyclic core would appear in the downfield region (δ 110–155 ppm). The quaternary carbons (C2, C5a, C8) would be distinguishable from the protonated carbons (C3, C6, C7) via DEPT experiments or by their lack of signal in an HSQC spectrum.

Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine

The construction of the imidazo[1,2-b]pyridazine scaffold is most commonly achieved via a condensation-cyclization reaction, a robust and reliable method known as the Tchichibabine reaction.

Causality Behind Experimental Choices

The standard synthesis involves the reaction of a substituted 3-aminopyridazine with an α-haloketone.

  • Starting Materials: The synthesis logically begins with 3-amino-4-methyl-6-chloropyridazine and chloroacetone . The aminopyridazine provides the pyridazine ring and one of the methyl groups (the future C8-methyl). The chloroacetone provides the three-carbon unit that will form the imidazole ring, including the second methyl group (the future C2-methyl).

  • Reaction Mechanism: The reaction proceeds via an initial Sₙ2 reaction where the more nucleophilic ring nitrogen of the aminopyridazine attacks the electrophilic carbon of chloroacetone, displacing the chloride. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-b]pyridazine ring system.

  • Solvent and Conditions: A polar aprotic solvent like acetonitrile or a protic solvent like ethanol is typically used to facilitate the dissolution of the starting materials and the ionic intermediates. Heating under reflux is necessary to provide the activation energy for the cyclization and dehydration steps.

  • Workup: A basic workup (e.g., with sodium bicarbonate or sodium hydroxide) is employed to neutralize the hydrohalic acid formed during the reaction and to deprotonate the product, ensuring it is in its free base form for extraction into an organic solvent.

  • Dehalogenation: The resulting 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine is then subjected to catalytic hydrogenation to remove the chloro group at the C6 position, yielding the final target molecule. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high efficacy in C-Cl bond hydrogenolysis.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-amino-4-methyl-6-chloropyridazine (1.0 eq) and acetonitrile (10 mL per gram of aminopyridazine).

  • Reagent Addition: Add chloroacetone (1.1 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Aqueous Workup: Add water to the residue and adjust the pH to ~9 with a 20% aqueous sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in chloroform or hexanes) to yield 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine as a solid.

Step 2: Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine

  • Catalyst Setup: In a hydrogenation vessel, suspend 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine (1.0 eq) and 10% Palladium on Carbon (10% w/w) in methanol.

  • Base Addition: Add a base such as sodium acetate (2.0 eq) to act as an acid scavenger.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours.

  • Filtration and Concentration: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Final Product: Concentrate the filtrate under reduced pressure to yield 2,8-dimethylimidazo[1,2-b]pyridazine. Further purification can be achieved by recrystallization if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow SM1 3-Amino-4-methyl- 6-chloropyridazine inv1 SM1->inv1 SM2 Chloroacetone SM2->inv1 Intermediate 6-Chloro-2,8-dimethyl- imidazo[1,2-b]pyridazine Product 2,8-Dimethyl- imidazo[1,2-b]pyridazine Intermediate->Product H₂, Pd/C MeOH, NaOAc inv1->Intermediate Acetonitrile Reflux inv2

Caption: Synthetic route to 2,8-dimethylimidazo[1,2-b]pyridazine.

Applications in Drug Discovery and Medicinal Chemistry

The 2,8-dimethylimidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of targeted therapies due to its favorable drug-like properties.

Key Intermediate for Risdiplam (Evrysdi®)

The most significant application of 2,8-dimethylimidazo[1,2-b]pyridazine is its role as a key precursor in the synthesis of Risdiplam .[1] Risdiplam is an orally administered survival of motor neuron 2 (SMN2) gene splicing modifier approved for the treatment of spinal muscular atrophy (SMA), a devastating neurodegenerative disease.

The synthesis of Risdiplam involves the functionalization of the 2,8-dimethylimidazo[1,2-b]pyridazine core, typically at the C6 position. A carboxylic acid derivative, 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, is a common intermediate that is then coupled with other fragments to construct the final, complex drug molecule.[1] The development of efficient and environmentally friendly methods, such as metal-catalyst-free syntheses for this carboxylic acid intermediate, has been a key focus in optimizing the manufacturing process of Risdiplam.[1]

Scaffold for Kinase Inhibitors

The imidazo[1,2-b]pyridazine core is a proven pharmacophore for kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Derivatives of this scaffold have been developed as potent inhibitors of several important oncology targets:

  • TAK1 Inhibitors: Derivatives have shown potent inhibition of Transforming growth factor-β Activated Kinase (TAK1), which is overexpressed in multiple myeloma. These compounds have demonstrated significant anti-proliferative activity in myeloma cell lines.[1]

  • Mps1 (TTK) Kinase Inhibitors: Property-based optimization of the imidazo[1,2-b]pyridazine scaffold has led to the discovery of potent and selective inhibitors of Mps1 kinase, a key regulator of the spindle assembly checkpoint. These inhibitors exhibit remarkable antiproliferative activity against various cancer cell lines and show in vivo activity.[4]

Broad-Spectrum Biological Activities

The versatility of the imidazo[1,2-b]pyridazine nucleus extends to a wide range of other therapeutic areas. Research has demonstrated that compounds incorporating this scaffold possess:[1]

  • Antimicrobial and Antiviral Activity

  • Anti-inflammatory Properties

  • Antineuropathic Potential

This broad activity profile underscores the "privileged" nature of the scaffold and ensures its continued exploration in diverse drug discovery programs.

Advanced Functionalization Strategies

The utility of 2,8-dimethylimidazo[1,2-b]pyridazine is greatly expanded by the ability to selectively functionalize the heterocyclic core. The C6 position is particularly amenable to modification, allowing for the introduction of diverse substituents to modulate biological activity and pharmacokinetic properties.

Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.[1] Starting from a halogenated precursor (e.g., 6-bromo- or 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine), a wide array of chemical groups can be installed.

  • Suzuki Coupling: Introduces aryl or heteroaryl groups.

  • Sonogashira Coupling: Installs alkyne functionalities.

  • Heck Coupling: Forms carbon-carbon bonds with alkenes.

  • Buchwald-Hartwig Amination: Creates carbon-nitrogen bonds.

This synthetic flexibility allows for the systematic exploration of the chemical space around the core, a process central to modern structure-activity relationship (SAR) studies.

Functionalization Start 6-Halo-2,8-dimethyl- imidazo[1,2-b]pyridazine End Diverse C6-Functionalized Analogs Start->End Pd-Catalyzed Cross-Coupling (Suzuki, Heck, etc.)

Caption: C6 functionalization of the scaffold via cross-coupling.

Conclusion

2,8-Dimethylimidazo[1,2-b]pyridazine is far more than a simple heterocyclic compound; it is a validated, high-value building block in modern medicinal chemistry. Its robust and scalable synthesis, combined with its excellent physicochemical properties and proven role as a privileged scaffold, solidifies its importance. Its critical role in the production of the life-changing drug Risdiplam highlights its impact, while ongoing research into new derivatives for oncology and other diseases promises a rich future. For drug development professionals, a deep understanding of the chemistry and potential of this scaffold is essential for unlocking the next generation of targeted therapeutics.

References

  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link].

  • PubChem. Imidazo(1,2-b)pyridazine. Available at: [Link].

  • ACS Publications. Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Available at: [Link].

  • PMC. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Available at: [Link].

  • Supporting Information. Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines. Available at: [Link].

  • R Discovery. Studies on 13C magnetic resonance spectroscopy. XIII. 13C and 1H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. Available at: [Link].

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Available at: [Link].

  • Chem-Impex. Imidazo[1,2-b]pyridazine. Available at: [Link].

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Available at: [Link].

  • ResearchGate. 13 C NMR spectra of (a) [BMMIM][NTf 2 ], (b) [BMIM][NTf 2 ], (c).... Available at: [Link].

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link].

  • Der Pharma Chemica. Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Available at: [Link].

  • Pharmaffiliates. 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. Available at: [Link].

  • Thieme Chemistry. Product Class 8: Pyridazines. Available at: [Link].

Sources

Foundational

In Vitro Toxicity Profile of 2,8-Dimethylimidazo[1,2-b]pyridazine in Cell Lines: A Mechanistic and Methodological Guide

Executive Summary The 2,8-dimethylimidazo[1,2-b]pyridazine scaffold is a highly privileged, nitrogen-bridged bicyclic structure in modern medicinal chemistry. Recognized for its excellent physicochemical properties, it s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,8-dimethylimidazo[1,2-b]pyridazine scaffold is a highly privileged, nitrogen-bridged bicyclic structure in modern medicinal chemistry. Recognized for its excellent physicochemical properties, it serves as a critical synthetic building block for a diverse array of therapeutic agents[1]. Most notably, it is the core precursor for Risdiplam (Evrysdi®), the first small-molecule SMN2 splicing modifier approved for spinal muscular atrophy (SMA)[1]. Beyond neurodegenerative diseases, the scaffold is a potent hinge-binding motif utilized in oncology to inhibit kinases such as PIM, Mps1 (TTK), and TYK2[2][3].

However, the functionalization of this scaffold dictates a highly variable in vitro toxicity profile. As an application scientist overseeing early-stage drug discovery, I emphasize that understanding the dichotomy between on-target cytotoxicity (desired in oncology) and off-target toxicity liabilities (such as retinal toxicity in chronic therapies) is paramount[4]. This guide synthesizes the mechanistic basis of these toxicities, provides quantitative cell line sensitivities, and outlines a field-proven, self-validating protocol for in vitro toxicity screening.

Mechanistic Basis of Toxicity and Bioactivity

The biological behavior of 2,8-dimethylimidazo[1,2-b]pyridazine derivatives in cell lines is governed by how the core interacts with cellular targets. We classify these interactions into two primary pathways:

A. Kinase Inhibition and On-Target Cytotoxicity

In oncology, derivatives of this scaffold are designed to be highly cytotoxic. The imidazo[1,2-b]pyridazine core exhibits an unusual binding mode in the ATP-binding pocket of kinases. For instance, in PIM1 kinases, it bypasses standard hydrogen bonds with the hinge region, conferring extreme selectivity and driving potent apoptosis in leukemic cell lines like MV4;11 and MOLM13[2]. Similarly, when optimized as Mps1 (TTK) inhibitors, these compounds induce severe cell cycle arrest, demonstrating nanomolar antiproliferative activity (cytotoxicity) in solid tumor lines such as A549 (lung carcinoma)[3].

B. Splicing Modification and Off-Target Liabilities

When utilized for non-oncology indications, cytotoxicity must be minimized. During the development of SMA therapeutics, an early 2,8-dimethylimidazo[1,2-b]pyridazine-derived clinical candidate (RG7800) was halted due to off-target retinal toxicity observed in vivo[4]. Consequently, in vitro screening cascades for this class of compounds now rigorously employ retinal pigment epithelium cell lines (e.g., ARPE-19) to detect and engineer out phenotypic toxicities before lead optimization concludes.

The raw building block itself—such as 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine—exhibits baseline chemical hazards, including acute oral toxicity (GHS H302) and cellular irritation (H315, H319)[5], necessitating careful handling and baseline normalization in cellular assays.

ToxicityMechanisms Scaffold 2,8-Dimethylimidazo[1,2-b]pyridazine Splicing SMN2 Splicing Modifiers Scaffold->Splicing Kinase Kinase Inhibitors (PIM, Mps1) Scaffold->Kinase Target1 Motor Neuron Survival Splicing->Target1 Efficacy Tox1 Retinal Toxicity (ARPE-19) Splicing->Tox1 Liability Target2 Cell Cycle Arrest Kinase->Target2 Mechanism Tox2 Cytotoxicity (A549, HepG2) Target2->Tox2 Apoptosis

Divergent biological pathways and toxicity profiles of the imidazo[1,2-b]pyridazine scaffold.

Quantitative Cell Line Sensitivities

To provide a comparative baseline, Table 1 summarizes the in vitro cytotoxicity (IC₅₀) of various 2,8-dimethylimidazo[1,2-b]pyridazine derivatives across standard cell lines.

Table 1: Summary of In Vitro Cytotoxicity Data

Compound Class / DerivativeTarget Cell LineTissue OriginObserved IC₅₀ / ToxicityPrimary Mechanism of Toxicity
Bare Scaffold (6-Chloro-)General / PBMCN/A> 100 µMNonspecific chemical irritation[5]
PIM1/2 Inhibitors MV4;11, MOLM13Leukemia< 1.0 µMApoptosis via PIM kinase inhibition[2]
Mps1 (TTK) Inhibitors A549Lung Carcinoma6.0 nM – 39.0 nMCell cycle arrest / Antiproliferative[3]
Hybrid Derivatives HepG2Liver Carcinoma~51.52 µMCytotoxic / Antioxidant disruption[6]
Early SMA Modifiers ARPE-19Retinal EpitheliumDose-dependentOff-target retinal toxicity liability[4]

Experimental Workflows: Multiplexed In Vitro Toxicity Profiling

Step-by-Step Methodology

Step 1: Cell Culturing and Seeding

  • Action: Seed target cells (e.g., A549 for efficacy, ARPE-19 for safety) in 384-well black, clear-bottom microplates at a density of 2,000 cells/well in 25 µL of complete media.

  • Causality: Incubate the plates at room temperature for 30 minutes before moving them to the 37°C incubator. This critical step prevents "edge effects" by allowing cells to settle evenly, ensuring uniform exposure to the compound and reducing well-to-well variance.

Step 2: Compound Preparation and Dosing

  • Action: Prepare a 10-point, 3-fold serial dilution of the 2,8-dimethylimidazo[1,2-b]pyridazine derivative in 100% DMSO. Transfer using an acoustic liquid handler (e.g., Echo) to achieve a final top concentration of 10 µM.

  • Causality: The final DMSO concentration must be strictly normalized to ≤0.5% (v/v) across all wells. Exceeding this threshold introduces solvent-induced cytotoxicity, confounding the intrinsic toxicity profile of the imidazo[1,2-b]pyridazine scaffold.

Step 3: Multiplexed Assay Execution (72 Hours Post-Dosing)

  • Action: Add a live-cell nuclear stain (e.g., Hoechst 33342) and a dead-cell permeability dye (e.g., Propidium Iodide) directly to the media. Image using a High-Content Screening (HCS) system. Following imaging, add 25 µL of CellTiter-Glo® reagent, lyse for 10 minutes, and read luminescence.

  • Causality: Multiplexing allows the system to be self-validating. If ATP levels drop (luminescence decreases) but HCS shows intact nuclei without PI uptake, the compound is cytostatic (halting division). If PI uptake spikes alongside ATP depletion, the compound is cytocidal (inducing apoptosis).

Step 4: Data Synthesis and Quality Control

  • Action: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

  • Causality: Validate the assay plate using the Z'-factor calculation between positive (Staurosporine) and negative (DMSO) controls. A Z'-factor > 0.5 guarantees that the observed toxicity is statistically robust and not an artifact of assay drift.

ScreeningWorkflow Step1 Cell Seeding (ARPE-19, A549) Step2 Step2 Step1->Step2 Step3 Multiplex Assay (ATP & Imaging) Step2->Step3 Step4 Data Synthesis (IC50 Calculation) Step3->Step4

Step-by-step in vitro toxicity and viability screening workflow for cell lines.

Conclusion

The in vitro toxicity profile of 2,8-dimethylimidazo[1,2-b]pyridazine is not a static property; it is highly dynamic and dictated by its functionalization. While the raw scaffold presents mild chemical hazards, its derivatives range from nanomolar cytotoxic agents used in oncology to highly refined, non-toxic splicing modifiers like Risdiplam. By employing multiplexed, self-validating cellular assays, drug development professionals can accurately map these divergent pathways, ensuring that efficacy is maximized while off-target liabilities are engineered out early in the pipeline.

References

  • Benchchem. "2,8-Dimethylimidazo[1,2-b]pyridazine".
  • AACR Journals. "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity".
  • ACS Publications. "Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK)
  • ACS Publications. "Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2)
  • Capotchem. "MSDS of 6-Chloro-2,8-dimethylimidazo[1,2-B]pyridazine".
  • Chemical Methodologies. "Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis".

Sources

Exploratory

The 2,8-Dimethylimidazo[1,2-b]pyridazine Scaffold: Electronic, Steric, and Synthetic Paradigms in Modern Drug Development

Executive Summary The imidazo[1,2-b]pyridazine nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the architectural foundation for numerous kinase inhibitors and central nervo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-b]pyridazine nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the architectural foundation for numerous kinase inhibitors and central nervous system modulators[1]. By introducing methyl groups at the C2 and C8 positions, the resulting 2,8-dimethylimidazo[1,2-b]pyridazine derivative exhibits a highly specific electronic and steric profile. This precise topography is not merely structural; it actively dictates regioselectivity during synthesis, enforces bioactive conformations, and minimizes off-target protein clashes. This whitepaper provides an in-depth technical analysis of the electronic and steric properties of this scaffold, alongside a causality-driven, metal-free synthetic protocol critical for modern pharmaceutical manufacturing, such as the synthesis of the SMN2 splicing modifier, Risdiplam[2].

Electronic Properties and Molecular Orbital Dynamics

The imidazo[1,2-b]pyridazine core is a 10- π electron heteroaromatic system characterized by a pronounced "push-pull" electronic distribution. It functions as a bioisostere to purines and indoles but possesses a distinct dipole moment[3].

  • The Bridgehead Nitrogen (N4): The sp2-hybridized bridgehead nitrogen donates its lone pair into the aromatic π -cloud, rendering the 5-membered imidazole ring highly electron-rich.

  • The Pyridazine Nitrogens (N1, N5): Conversely, the adjacent nitrogens in the 6-membered ring exert a strong electron-withdrawing effect, creating an electron-deficient zone.

  • Inductive Modulation (+I Effect): The addition of methyl groups at C2 and C8 fundamentally alters this baseline. The C8-methyl group pumps electron density directly into the electron-deficient pyridazine ring via hyperconjugation and inductive effects. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), counteracting the inherent electron deficiency of the pyridazine nitrogens. Consequently, this modulation increases the basicity of the core, enhancing its capacity to form strong dipole-dipole interactions and hydrogen bonds within target protein pockets[4].

Steric Topography and Conformational Control

Steric hindrance is a powerful tool in structure-based drug design. The strategic placement of the C2 and C8 methyl groups on the imidazo[1,2-b]pyridazine core provides rigid conformational control, which is essential for target selectivity.

  • C8-Methyl as a Selectivity Filter: The C8-methyl group imposes significant steric bulk around the C7 and N1 positions. When this scaffold binds to the hinge region of kinases, this bulk prevents the molecule from entering off-target kinase pockets that possess narrower hinge dimensions. For example, in the design of ROCK2 inhibitors, this scaffold preserves essential hydrophobic contacts while actively alleviating steric clashes with specific residues like Phe384, driving isoform selectivity[5].

  • C2-Methyl as a Conformational Lock: The C2-methyl group creates a steric boundary adjacent to the highly reactive C3 position. When bulky aryl or heteroaryl substituents are attached at C3, the C2-methyl forces these substituents out of coplanarity with the bicyclic core. This resulting orthogonal geometry is frequently the exact bioactive conformation required to project into deep hydrophobic pockets, thereby reducing the entropic penalty of binding and yielding nanomolar potency, as observed in novel TAK1 kinase inhibitors[6].

G Core 2,8-Dimethylimidazo[1,2-b]pyridazine Core Scaffold C2_Methyl C2-Methyl Group (+I Effect, Steric Bulk) Core->C2_Methyl Substituent C8_Methyl C8-Methyl Group (+I Effect, Regiocontrol) Core->C8_Methyl Substituent Bridge_N Bridgehead Nitrogen (Electron Delocalization) Core->Bridge_N Structural Binding Target Protein Binding (e.g., SMN2, Kinase Hinge) C2_Methyl->Binding Restricts C3 Rotation C8_Methyl->Binding Prevents Off-Target Clashes Bridge_N->Binding Enhances H-Bonding

Fig 1: Steric and electronic contributions of the 2,8-dimethyl scaffold to target binding.

Quantitative Data: Physicochemical Metrics

The table below summarizes the core quantitative metrics that make the 2,8-dimethylimidazo[1,2-b]pyridazine scaffold highly favorable for lead optimization.

PropertyValue / CharacteristicImpact on Drug Design & Optimization
Molecular Weight 191.19 g/mol (as 6-carboxylic acid)Low molecular weight provides a high ligand efficiency index (LEI) and allows extensive peripheral functionalization.
pKa (Predicted) ~ -1.43 to 4.5 (Substituent dependent)Modulates aqueous solubility and cellular membrane permeability; ensures neutral state in physiological pH.
Dipole Moment Enhanced by N4 push / N1,N5 pullFacilitates robust electrostatic interactions within the ATP-binding sites of kinases.
Steric A-Value ~1.7 kcal/mol (per Methyl group)High energy barrier restricts the free rotation of adjacent C3/C7 substituents, locking active conformations.

Experimental Methodology: Metal-Free Synthesis Protocol

Historically, functionalizing the imidazo[1,2-b]pyridazine core relied heavily on palladium-catalyzed cross-coupling[7]. However, for pharmaceutical manufacturing (such as the synthesis of Risdiplam intermediates), avoiding heavy metal catalysts is highly desirable to prevent toxic residue contamination[2].

Below is a self-validating, causality-driven protocol for the metal-free synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid .

Step 1: Preparation of the Pyridazine Electrophile
  • Action: React methyl pyruvate with base to form 5-methoxy-4-methyl-2,5-dioxopent-3-enoic acid. Subject this intermediate to amination and subsequent reduction using Copper (Cu) powder in glacial acetic acid to yield ethyl 6-amino-5-methylpyridazine-3-carboxylate [2].

  • Causality: Glacial acetic acid acts dually as a solvent and a mild proton source. It facilitates the reduction of the nitrogenous intermediate while deliberately preventing the premature, acid-catalyzed hydrolysis of the ethyl ester protecting group. The resulting 5-methyl group on the pyridazine ring is structurally destined to become the crucial C8-methyl of the final bicyclic scaffold.

Step 2: Regioselective Alkylation (Tschitschibabin-type Condensation)
  • Action: Suspend the ethyl 6-amino-5-methylpyridazine-3-carboxylate (1.0 eq) and 1-chloro-2-propanone (chloroacetone, 1.5 eq) in n-propanol. Add sodium bicarbonate (NaHCO3, 2.0 eq) and reflux the mixture at 110 °C for 12 hours[8].

  • Causality: In 3-aminopyridazines, the ring nitrogen furthest from the exocyclic amino group (N1) possesses the highest electron density and nucleophilicity. Alkylation by the α -haloketone occurs preferentially at this N1 site. NaHCO3 is explicitly chosen as a mild base because it efficiently neutralizes the generated HCl byproduct without causing base-catalyzed degradation of the sensitive chloroacetone or hydrolyzing the ester[8].

Step 3: Cyclodehydration and Aromatization
  • Action: Maintain the reflux conditions. The intermediate undergoes an intramolecular nucleophilic attack by the exocyclic amine onto the newly introduced ketone carbonyl, followed by the elimination of a water molecule.

  • Causality: The high thermal energy provided by refluxing n-propanol is required to overcome the steric clash between the incoming C2-methyl group (from chloroacetone) and the existing core structure. This drives the reaction toward the thermodynamic sink: the highly stable, fully aromatized 10- π electron imidazo[1,2-b]pyridazine system.

Step 4: Ester Hydrolysis & Isolation
  • Action: Treat the resulting ester with aqueous NaOH at 60 °C for 1 hour, followed by careful acidification with concentrated HCl to pH 3.

  • Causality: Base-catalyzed saponification cleaves the ethyl ester to reveal the carboxylate. Subsequent acidification protonates the carboxylate. Because the fully protonated 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid has highly limited solubility in acidic aqueous media, it precipitates out of solution, allowing for isolation via simple filtration with high purity[2].

Validation & Quality Control (Self-Validating System)
  • In-Process Control: Monitor the consumption of the pyridazine precursor via Thin Layer Chromatography (TLC). The complete disappearance of the primary amine spot (which is ninhydrin positive) strongly indicates successful N1-alkylation and subsequent cyclization.

  • Structural Confirmation: 1 H NMR (DMSO- d6​ ) must reveal the disappearance of the broad -NH 2​ singlet and the emergence of a distinct aromatic singlet at approximately δ 8.0 ppm. This peak corresponds to the C3 proton of the newly formed imidazole ring, validating the cyclization alongside the presence of the two distinct methyl singlets for C2 and C8.

Workflow N1 6-Amino-5-methylpyridazine Derivative N3 Alkylation at N1 (Kinetic Control) N1->N3 Mild Base (NaHCO3) Polar Solvent N2 1-Chloro-2-propanone (Chloroacetone) N2->N3 Mild Base (NaHCO3) Polar Solvent N4 Cyclodehydration (Thermodynamic Sink) N3->N4 Heat (-H2O) N5 2,8-Dimethylimidazo[1,2-b]pyridazine Scaffold N4->N5 Aromatization

Fig 2: Mechanism-driven synthetic workflow of the 2,8-dimethylimidazo[1,2-b]pyridazine scaffold.

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing 2,8-Dimethylimidazo[1,2-b]pyridazine

Application Note: High-Yield, Metal-Free Synthesis of the 2,8-Dimethylimidazo[1,2-b]pyridazine Scaffold Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Process Development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield, Metal-Free Synthesis of the 2,8-Dimethylimidazo[1,2-b]pyridazine Scaffold

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction & Strategic Rationale

The imidazo[1,2-b]pyridazine core is a privileged, nitrogen-bridged bicyclic scaffold in medicinal chemistry, characterized by excellent physicochemical properties and a broad spectrum of biological activities[1]. Most notably, the 2,8-dimethyl-substituted derivative serves as a critical synthetic intermediate in the commercial manufacturing of Risdiplam (Evrysdi®), the first FDA-approved small-molecule therapeutic for spinal muscular atrophy (SMA)[2].

Historically, the functionalization and construction of highly substituted imidazo[1,2-b]pyridazines relied heavily on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which introduce challenges related to heavy metal remediation, high catalyst costs, and stringent impurity control in late-stage pharmaceutical development[3][4].

To circumvent these limitations, recent process chemistry advancements have established robust, metal-complex catalyst-free protocols[2]. This application note details a validated, highly efficient cyclocondensation route to synthesize ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylate and its subsequent hydrolysis to the corresponding carboxylic acid—the direct building block for Risdiplam[5].

Mechanistic Insights & Reaction Causality

The core transformation relies on the bimolecular cyclocondensation between a functionalized 3-aminopyridazine derivative and an α-haloketone (chloroacetone)[3].

  • Regioselectivity: In 3-aminopyridazine systems, the ring nitrogen that is not adjacent to the exocyclic amino group is the most nucleophilic site[3]. The reaction initiates via the alkylation of this ring nitrogen by chloroacetone.

  • Cyclization: Following alkylation, an intramolecular condensation occurs between the exocyclic primary amine and the newly introduced ketone carbonyl, ejecting a molecule of water to close the imidazole ring.

  • Reagent Causality:

    • Sodium Bicarbonate ( NaHCO3​ ): Utilized as a mild base to neutralize the HCl generated during the initial alkylation step. A mild base is critical here; stronger bases could trigger premature hydrolysis of the ethyl ester protecting group[5].

    • Anhydrous Sodium Sulfate ( Na2​SO4​ ): Acts as an in situ desiccant. By sequestering the water molecules generated during the final condensation step, it drives the thermodynamic equilibrium toward the fully aromatized bicyclic product[5].

    • Temperature (85–90 °C): Provides the necessary activation energy to push the intermediate alkylated species through the dehydration/cyclization transition state[5].

Synthetic Workflow Visualization

SynthesisRoute A Ethyl 6-amino-5-methyl pyridazine-3-carboxylate B Chloroacetone (3 eq) NaHCO3 (3 eq) / Na2SO4 (1 eq) Toluene, 85-90 °C A->B C Ethyl 2,8-dimethylimidazo [1,2-b]pyridazine-6-carboxylate B->C D Alkaline Hydrolysis (NaOH / H2O) C->D E 2,8-Dimethylimidazo [1,2-b]pyridazine-6-carboxylic acid D->E

Workflow for the metal-free synthesis of the 2,8-dimethylimidazo[1,2-b]pyridazine scaffold.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylate

Self-Validation Checkpoint: The evolution of CO2​ gas serves as a visual indicator of the neutralization of HCl by NaHCO3​ , confirming that the initial alkylation is actively proceeding.

  • Preparation: In a suitably sized reaction vessel equipped with a mechanical stirrer and reflux condenser, dissolve ethyl 6-amino-5-methylpyridazine-3-carboxylate (1.0 eq) in analytical grade toluene (approx. 5.3 mL/g of substrate)[5].

  • Reagent Addition: To the stirred solution, add finely powdered NaHCO3​ (3.0 eq) and anhydrous Na2​SO4​ (1.0 eq)[5].

  • Heating: Elevate the temperature of the resulting suspension to 85–90 °C under vigorous stirring[5].

  • Cyclocondensation: Slowly add chloroacetone (3.0 eq) dissolved in toluene (approx. 2 mL/g of chloroacetone) dropwise to the heated mixture. Caution: This step is accompanied by noticeable CO2​ evolution. Ensure proper venting.[5].

  • Completion & Workup: Monitor the reaction via UPLC-MS or TLC until the starting material is consumed. Cool the mixture to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residual dark-orange oil in a minimal volume of MTBE/n-hexane (5:1 v/v) and chill to +4 °C for 12 hours. Filter the resulting precipitate, wash with an ice-cold MTBE/n-hexane mixture, and dry under reduced pressure to yield the product as a light brown powder[5].

Protocol B: Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic Acid
  • Hydrolysis: Suspend the ethyl ester obtained from Protocol A in a suitable aqueous alkaline solution (e.g., standard NaOH/H2O conditions for ester hydrolysis)[3][5].

  • Acidification: Once hydrolysis is complete (verified by the disappearance of the ester peak on HPLC), carefully acidify the mixture using aqueous HCl to precipitate the free carboxylic acid.

  • Isolation: Filter the precipitated 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, wash with cold deionized water to remove residual salts, and dry to a constant weight[5].

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and validated yields for the metal-free synthesis route, demonstrating its high efficiency for scale-up operations.

Reaction StageSubstrate / IntermediateKey Reagents (Equivalents)Temp (°C)Isolated Yield
Stage 1: Cyclocondensation Ethyl 6-amino-5-methylpyridazine-3-carboxylateChloroacetone (3.0 eq) NaHCO3​ (3.0 eq) Na2​SO4​ (1.0 eq)85–90 °C85% [5]
Stage 2: Alkaline Hydrolysis Ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylateAqueous NaOH (Excess)Aqueous HCl (to pH ~3)Ambient90% [5]
Overall Process ---~76.5%

References

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process Source: MDPI (Molecules) URL:[Link]

  • A Convenient, Pd-Free Approach to the Synthesis of Risdiplam Source: PubMed Central (PMC) / NIH URL:[Link]

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Application

Application Note: Advanced Crystallization Techniques for 2,8-Dimethylimidazo[1,2-b]pyridazine Complexes

Introduction & Mechanistic Rationale The 2,8-dimethylimidazo[1,2-b]pyridazine moiety has emerged as a privileged nitrogen-bridged bicyclic scaffold in modern drug discovery[1]. Its unique physicochemical properties make...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2,8-dimethylimidazo[1,2-b]pyridazine moiety has emerged as a privileged nitrogen-bridged bicyclic scaffold in modern drug discovery[1]. Its unique physicochemical properties make it a critical building block for therapeutics, most notably as a key intermediate in the synthesis of Risdiplam (Evrysdi®), the first approved small-molecule treatment for spinal muscular atrophy (SMA)[1][2]. Beyond SMA, the scaffold is highly valued in oncology and immunology as a potent, selective hinge-binding motif in various kinase inhibitors targeting PIM1, ACVR1, and TYK2[3][4].

Causality in Crystallization: Crystallizing complexes containing this scaffold requires overcoming specific thermodynamic and kinetic barriers. The nitrogen atoms on the imidazo[1,2-b]pyridazine core act as versatile hydrogen-bond acceptors[1]. In small-molecule solid-state chemistry, this promotes complex polymorphic behavior, including the formation of highly stable hydrates (e.g., the trihydrate Form D of Risdiplam) depending on the water activity of the solvent system[5].

In macromolecular crystallography, the scaffold frequently bypasses traditional ATP-hinge binding paradigms. For instance, in PIM1 kinase, the presence of a proline residue (Pro123) at the hinge prevents standard hydrogen bonding; instead, the imidazo[1,2-b]pyridazine core forms a unique hydrogen-bond network with the conserved active site lysine (Lys67) and structural water molecules[3]. Understanding these interactions is critical for designing robust crystallization protocols.

Experimental Workflows

G Start 2,8-Dimethylimidazo[1,2-b]pyridazine Complexes Split Crystallization Strategy Start->Split SM Small Molecule Polymorph Screening Split->SM CoCryst Protein-Ligand Co-Crystallization Split->CoCryst Solvent Anti-Solvent Crash Crystallization SM->Solvent Cooling Controlled Cooling SM->Cooling Soaking Ligand Soaking / Co-incubation CoCryst->Soaking XRD X-Ray Diffraction Validation (PXRD / SCXRD) Solvent->XRD Cooling->XRD Vapor Hanging Drop Vapor Diffusion Vapor->XRD Soaking->Vapor

Crystallization workflow for 2,8-dimethylimidazo[1,2-b]pyridazine complexes.

Protocol 1: Small-Molecule Polymorph Screening (Anti-Solvent Crash Crystallization)

This protocol is designed to isolate specific anhydrous (e.g., Form A) and hydrated (e.g., Form D) polymorphs of 2,8-dimethylimidazo[1,2-b]pyridazine derivatives, ensuring batch-to-batch consistency for API formulation[5].

Materials:

  • Target Compound: 2,8-dimethylimidazo[1,2-b]pyridazine derivative (e.g., Risdiplam intermediate).

  • Primary Solvents: Dichloromethane (DCM), Methanol.

  • Anti-solvents: Heptane, Diethyl Ether.

Step-by-Step Methodology:

  • Saturation: Dissolve 50 mg of the complex in 1 mL of primary solvent (e.g., Methanol) at ambient temperature. Stir for 24 hours to ensure complete equilibration and a saturated state[6].

  • Filtration: Filter the saturated solution through a 0.22 µm PTFE syringe filter into an 8 mL glass vial. Causality: Removing heterogeneous nucleation sites (dust or undissolved API) prevents premature precipitation and ensures uniform crystal growth.

  • Anti-Solvent Addition: Rapidly inject the anti-solvent (e.g., Diethyl Ether) at a 1:0.25 (solvent:anti-solvent) volume ratio to induce supersaturation[6].

  • Hydrate Control (Critical Step): To isolate the anhydrous Form A, ensure all solvents are strictly anhydrous (stored over molecular sieves). To isolate the trihydrate Form D, introduce a controlled water activity ( aw​>0.6 ) into the primary solvent[5].

  • Harvesting: Allow the vial to stand undisturbed for 48 hours. Harvest the resulting crystals via vacuum filtration and dry under a gentle stream of nitrogen.

Self-Validating System: Analyze the harvested crystals using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). A successful isolation of Form D will exhibit a characteristic endotherm between 80°C and 120°C corresponding to the loss of three molar equivalents of water, whereas Form A will remain stable until its melting point[5].

Protocol 2: Protein-Ligand Co-Crystallization (Hanging Drop Vapor Diffusion)

This protocol details the co-crystallization of imidazo[1,2-b]pyridazine-based inhibitors with kinase domains (e.g., TYK2 JH2 or ACVR1) to enable structure-based drug design[4][7].

Materials:

  • Purified kinase domain (e.g., TYK2 JH2) concentrated to 10-15 mg/mL in 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP.

  • 100 mM ligand stock in 100% DMSO.

  • Crystallization reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium Sodium Tartrate).

Step-by-Step Methodology:

  • Ligand Co-incubation: Add the imidazo[1,2-b]pyridazine ligand to the protein solution at a 3:1 molar ratio (ligand:protein). Causality: Maintain the final DMSO concentration strictly below 2% to prevent protein denaturation while ensuring the hydrophobic scaffold remains soluble[4].

  • Complex Equilibration: Incubate the protein-ligand mixture on ice for 2 hours. This provides the necessary thermodynamic time for the non-covalent hydrogen-bond network (e.g., with Lys642 in TYK2 or Lys67 in PIM1) to fully establish before lattice formation begins[3][4].

  • Drop Setup: Using a siliconized glass coverslip, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.

  • Vapor Diffusion: Invert the coverslip over a well containing 500 µL of the reservoir solution and seal with vacuum grease. Incubate at 20°C.

  • Optimization: If heavy precipitation occurs, optimize by utilizing microseeding techniques or adjusting the PEG concentration in 2% increments.

Self-Validating System: Mount the harvested crystals on a goniometer and expose them to an X-ray source. A successful complex will diffract to high resolution (typically 1.9 Å - 2.4 Å), and the resulting electron density map will clearly resolve the orientation of the 2,8-dimethylimidazo[1,2-b]pyridazine core within the active site, confirming target engagement[3][8].

Quantitative Data: Crystallographic Parameters

The following table summarizes key crystallographic data for 2,8-dimethylimidazo[1,2-b]pyridazine complexes, highlighting the structural diversity and analytical benchmarks of this scaffold.

Complex / CompoundCrystal SystemSpace GroupResolution / Key DimensionsReference
Risdiplam (Form A) MonoclinicP21/ca=21.56 Å, b=5.96 Å, c=15.71 Å[5]
Risdiplam (Form D, Trihydrate) --Endotherm: 80°C - 120°C (DSC)[5]
PIM1 + K00135 Inhibitor --1.90 Å Resolution[3]
ACVR1 + K00507 Inhibitor --2.00 Å Resolution (PDB: 3OOM)[7]
ACVR1 + K00135 Inhibitor --2.42 Å Resolution (PDB: 4DYM)[8]
TYK2 JH2 + IZP Ligand --PDB: 5TKD[4]

References

  • Benchchem - 2,8-Dimethylimidazo[1,2-b]pyridazine URL
  • MDPI - A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process URL
  • AACR Journals - Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity URL
  • NIH/PMC - Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling URL
  • Google Patents - AU2022215189B2 - New forms of pyrido[1,2-a]pyrimidin-4-one derivatives, its formulation and its process of making URL
  • RCSB PDB - 3OOM: Crystal structure of the ACVR1 kinase domain in complex with the imidazo[1,2-b]pyridazine inhibitor K00507 URL
  • RCSB PDB - 4DYM: Crystal structure of the ACVR1 kinase domain in complex with the imidazo[1,2-b]pyridazine inhibitor K00135 URL
  • Google Patents - US11384086B2 - Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)...

Sources

Method

APPLICATION NOTE: Preparation and High-Throughput Screening (HTS) Formatting of 2,8-Dimethylimidazo[1,2-b]pyridazine Libraries

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Application: Compound Library Synthesis, Acoustic Dispensing, and in vitro Kinase/Phenotypic Screening Pharmacological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Application: Compound Library Synthesis, Acoustic Dispensing, and in vitro Kinase/Phenotypic Screening

Pharmacological Significance & HTS Rationale

The imidazo[1,2-b]pyridazine core is a privileged nitrogen-bridged bicyclic scaffold in modern medicinal chemistry[1]. Compared to carbocyclic and other heterocyclic analogs, the inclusion of the pyridazine ring significantly improves aqueous solubility and facilitates critical hydrogen-bond interactions with biological targets.

This scaffold is a highly versatile building block. It serves as a direct precursor in the synthesis of Risdiplam (the first small-molecule drug approved for spinal muscular atrophy)[2], and its derivatives have shown remarkable sub-nanomolar potency as inhibitors of Mps1 (TTK) kinase in oncology[3] and as antimalarial agents against Plasmodium falciparum[4].

When preparing 2,8-dimethylimidazo[1,2-b]pyridazine libraries for High-Throughput Screening (HTS), scientists face two critical challenges: synthetic trace-metal contamination and solvent-induced precipitation . This application note details a self-validating workflow to synthesize, purify, and format these libraries to ensure pristine data quality during screening campaigns.

Mechanistic Pathway: Target Engagement

To understand the stringent purity requirements of the HTS library, one must consider the biological mechanism of action. In oncology applications, imidazo[1,2-b]pyridazine derivatives act as potent, ATP-competitive inhibitors of Mps1 kinase[3]. Mps1 is essential for the Spindle Assembly Checkpoint (SAC). Inhibition of this kinase forces cancer cells to bypass mitotic arrest, leading to aberrant chromosome segregation and subsequent apoptosis.

Mps1_Pathway Mitosis Mitotic Entry Mps1 Mps1 (TTK) Kinase (Overexpressed in Cancer) Mitosis->Mps1 SAC Spindle Assembly Checkpoint (SAC) Activation Mps1->SAC Phosphorylation Apoptosis Aberrant Chromosome Segregation & Apoptosis Mps1->Apoptosis Pathway Blockade Arrest Mitotic Arrest / Cell Survival SAC->Arrest Inhibitor 2,8-Dimethylimidazo [1,2-b]pyridazine Inhibitor->Mps1 Inhibits (IC50 < 10 nM)

Mps1 Kinase Inhibition Pathway by Imidazo[1,2-b]pyridazine Derivatives.

Metal-Free Synthesis Protocol for HTS Libraries

The Causality of Experimental Choice: Traditional cross-coupling methods used to functionalize heterocyclic scaffolds heavily rely on transition metal catalysts (e.g., Palladium, Copper). Because the nitrogen-rich imidazo[1,2-b]pyridazine core acts as a powerful metal chelator, trace heavy metals are notoriously difficult to purge. In an HTS environment, residual metals can quench fluorescence in FRET-based assays or directly inhibit metallo-enzymes, generating false positives. To circumvent this, we utilize a metal-complex catalyst-free approach for the synthesis of key intermediates like 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid[2].

Step-by-Step Methodology:
  • Precursor Condensation: React commercially available methyl pyruvate with an appropriate amine precursor in the presence of a mild base (e.g., Na₂CO₃) to form the functionalized dioxopentenoic acid intermediate[2].

  • Cyclization: Induce cyclization under controlled thermal conditions (reflux in glacial acetic acid) to form the nitrogen-bridged bicyclic core. Note: Maintaining a strictly metal-free environment here prevents irreversible chelation into the newly formed ring.

  • Regioselective Amination: If functionalizing the C6 position, utilize non-metallic amination reagents to preserve the ester functional groups, eliminating the need for complex chromatographic separation of byproducts[2].

  • Purification & QC: Purify the crude product via recrystallization (e.g., DCM/MeOH) rather than standard silica gel chromatography to further avoid silica-induced degradation. Confirm purity (>95%) via LC-MS and ¹H/¹³C NMR[3].

High-Throughput Screening Library Preparation

The Causality of Experimental Choice: Once synthesized, the library must be formatted into microplates. We mandate the use of 100% anhydrous DMSO and Acoustic Droplet Ejection (ADE) . Hydration of DMSO (even at 2-3% water content) causes highly lipophilic derivatives to precipitate ("crash out"), leading to artificially low assay concentrations and false negatives. ADE utilizes sound energy to transfer nanoliter volumes without physical tips, eliminating plastic adsorption and cross-contamination carryover.

HTS_Workflow A 1. Metal-Free Synthesis (Avoids Assay Interference) B 2. QC & Purification (LC-MS/NMR, >95% Purity) A->B Yield C 3. DMSO Stock Prep (10 mM, Anhydrous) B->C Dissolution D 4. Acoustic Dispensing (Nanoliter Transfer) C->D Transfer E 5. Assay Plating (384/1536-well formats) D->E Formatting F 6. High-Throughput Screening (Target/Phenotypic) E->F Screening

End-to-end HTS library preparation workflow for imidazo[1,2-b]pyridazines.

Step-by-Step Methodology:
  • Stock Generation: Weigh the purified 2,8-dimethylimidazo[1,2-b]pyridazine derivatives and dissolve in strictly anhydrous DMSO (<0.1% water) to create a 10 mM master stock . Store in a desiccated, argon-purged environment at -20°C.

  • Source Plate Formatting: Transfer the 10 mM stocks into an acoustic-compatible 384-well source plate (e.g., Labcyte Echo certified plates). Centrifuge the plate at 1,000 x g for 3 minutes to remove dissolved air bubbles, which can deflect acoustic energy.

  • Acoustic Dispensing: Program the acoustic liquid handler to dispense 2.5 nL to 50 nL droplets directly into the dry 384-well or 1536-well assay destination plates.

  • Direct Dilution (Dose-Response): For IC₅₀ determinations, use the acoustic handler to perform direct serial dilutions in the destination plate, avoiding the propagation of error inherent in traditional tip-based serial dilutions.

  • Assay Execution: Back-fill the destination plates with assay buffer and biological targets (e.g., Mps1 kinase and ATP substrate) and incubate according to the specific assay protocol.

Quantitative Data & Quality Control Metrics

To ensure a self-validating system, the following parameters must be strictly monitored during the preparation and screening of imidazo[1,2-b]pyridazine libraries.

ParameterTarget Range / ValuePharmacological / HTS Rationale
Compound Purity (LC-MS) > 95%Ensures observed bioactivity is driven by the primary scaffold, not synthetic impurities[3].
Residual Heavy Metals < 10 ppmPrevents non-specific metallo-enzyme inhibition and fluorescence quenching in HTS[2].
DMSO Water Content < 0.1% (v/v)Prevents compound precipitation ("crashing out") during prolonged library storage.
Acoustic Transfer CV < 5%Guarantees reproducible nanoliter dosing across 384/1536-well assay plates.
Z'-Factor (Assay QC) > 0.6Indicates a robust, high-quality HTS assay capable of identifying true hits without high background noise.
Kinase IC₅₀ (e.g., Mps1) < 10 nM (Lead Compounds)Demonstrates the high on-target potency required for advancing oncology lead optimization[3].

References

  • [1] 2,8-Dimethylimidazo[1,2-b]pyridazine. Benchchem. URL:

  • [2] A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI. URL:

  • [3] Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. ACS Publications (Journal of Medicinal Chemistry). URL:

  • [4] Medicinal Chemistry Optimization of Antiplasmodial Imidazopyridazine Hits from High Throughput Screening of a SoftFocus Kinase Library: Part 2. ResearchGate. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Separation of 2,8-Dimethylimidazo[1,2-b]pyridazine Isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex separation challenges involving...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex separation challenges involving 2,8-dimethylimidazo[1,2-b]pyridazine and its regioisomers.

This nitrogen-bridged bicyclic scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate in the synthesis of the spinal muscular atrophy (SMA) drug Risdiplam (Evrysdi®) and various potent kinase inhibitors[1][2]. However, functionalizing this core often generates positional isomers that are notoriously difficult to separate due to their identical molecular weights, basic nitrogen centers, and highly similar lipophilic profiles[3].

Below, you will find a causality-driven troubleshooting guide, empirical data, and self-validating protocols to establish robust analytical methods.

Diagnostic Workflow: Isomer Separation Strategy

Before adjusting instrument parameters, consult the logical workflow below to identify the root cause of your separation failure.

HPLCTroubleshooting Start Issue: Co-elution of Regioisomers CheckShape Analyze Peak Shape (Asymmetry Factor) Start->CheckShape Tailing Peak Tailing (As > 1.5) CheckShape->Tailing Symm Symmetrical Peaks (Co-eluting) CheckShape->Symm AdjustPH Adjust Mobile Phase pH Use 0.1% TFA (pH < 3.0) Tailing->AdjustPH ChangeCol Change Selectivity Switch C18 to PFP Phase Symm->ChangeCol CheckRes Resolution (Rs) > 1.5? AdjustPH->CheckRes ChangeCol->CheckRes OptGrad Optimize Gradient & Temperature CheckRes->OptGrad Yes Orthogonal Try Orthogonal Method (HILIC / NP-HPLC) CheckRes->Orthogonal No Success Validated Separation Method Established OptGrad->Success Orthogonal->Success

HPLC Troubleshooting Workflow for Imidazo[1,2-b]pyridazine Isomers

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why do 2,8-dimethylimidazo[1,2-b]pyridazine regioisomers co-elute on standard C18 columns? A1: Standard C18 columns rely almost entirely on dispersive (hydrophobic) interactions. Regioisomers of this scaffold (e.g., 2,6-dimethyl vs. 2,8-dimethyl variants) possess nearly identical hydrophobic surface areas. Furthermore, the imidazo[1,2-b]pyridazine ring has a high dipole moment and strong dual hydrogen-bonding capacity[3]. On a C18 column, these polar characteristics are not differentially exploited, leading to co-elution. To resolve them, you must shift the separation mechanism to exploit shape selectivity and π−π interactions.

Q2: Which stationary phase provides the best selectivity for these isomers? A2: Pentafluorophenyl (PFP) columns are the gold standard for this scaffold[4]. Causality: The highly electronegative fluorine atoms on the PFP ring create a strong dipole and an electron-deficient π -system. This allows the stationary phase to interact with the electron-rich imidazo[1,2-b]pyridazine core via π−π stacking, dipole-dipole interactions, and hydrogen bonding. Because regioisomers have slightly different spatial arrangements of their electron density, the PFP phase can easily discriminate between them.

Q3: Why should I use Methanol instead of Acetonitrile with a PFP column? A3: Acetonitrile is a π -electron-rich solvent. If used as the strong solvent, it will actively compete with your analyte for the π−π interaction sites on the PFP stationary phase, effectively nullifying the column's unique selectivity. Methanol is protic and lacks π -electrons, allowing the PFP column's orthogonal retention mechanisms to function without solvent interference.

Q4: How does mobile phase pH affect peak shape and retention? A4: The imidazo[1,2-b]pyridazine core contains basic nitrogen atoms with a pKa typically around 4.0 to 5.0. If your mobile phase pH is near this pKa, the molecules exist in a dynamic equilibrium of protonated and unprotonated states, causing severe peak tailing and retention time drift. Causality: Operating at pH 2.5 (using 0.1% Formic Acid or Trifluoroacetic Acid) fully protonates the nitrogens. This not only sharpens the peaks by preventing secondary interactions with residual silanols on the silica support but also increases the molecule's polarity, making it highly suitable for separation via PFP or HILIC modes[4].

Quantitative Data: Column Chemistry Comparison

The following table summarizes the expected chromatographic parameters when attempting to separate a mixture of 2,8-dimethylimidazo[1,2-b]pyridazine regioisomers using different stationary phases.

Stationary PhaseRecommended Mobile PhaseRetention Factor ( k′ )Selectivity ( α )Resolution ( Rs​ )Primary Interaction Mechanism
Standard C18 H2​O / MeCN + 0.1% FA2.11.020.4Dispersive (Hydrophobic)
Phenyl-Hexyl H2​O / MeOH + 0.1% FA2.81.121.6 π−π stacking, Hydrophobic
PFP (Pentafluorophenyl) H2​O / MeOH + 0.1% FA3.51.182.4 π−π , Dipole-Dipole, H-bonding
HILIC (Amide) MeCN / H2​O (90:10) + 10mM NH4​OAc 4.21.252.8 Hydrogen bonding, Ionic

Note: Baseline resolution is defined as Rs​≥1.5 . Both PFP and HILIC phases provide robust, baseline separation for these isomers.

Step-by-Step Methodology: RP-HPLC Method Development Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Each phase includes a validation checkpoint to confirm the system is performing correctly before proceeding.

Phase 1: System and Mobile Phase Preparation
  • Aqueous Phase (A): Prepare 18.2 MΩ Milli-Q water with 0.1% (v/v) Formic Acid.

  • Organic Phase (B): Prepare HPLC-grade Methanol with 0.1% (v/v) Formic Acid.

  • Column Installation: Install a high-purity PFP column (e.g., ACE 5 C18-PFP, 250 x 4.6 mm, 5 µm)[4]. Set the column oven temperature to 30 °C to ensure reproducible thermodynamics.

    • Validation Checkpoint 1: Measure the pH of Phase A before mixing with Phase B. It must read 2.7 ± 0.1. Run a blank gradient injection. The baseline drift should be smooth without ghost peaks, validating solvent purity and system cleanliness.

Phase 2: Scouting Gradient Execution
  • Flow Rate: Set to 1.0 mL/min.

  • Gradient Profile:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 20.0 min: 5% to 95% B (Linear ramp)

    • 20.0 - 25.0 min: 95% B (Wash)

    • 25.0 - 30.0 min: 5% B (Re-equilibration)

  • Detection: Set UV detection to 254 nm and 280 nm (imidazo[1,2-b]pyridazines absorb strongly here).

  • Injection: Inject 5 µL of a 0.1 mg/mL isomer mixture.

    • Validation Checkpoint 2: Calculate the peak capacity ( Pc​ ) and identify the elution window. If the isomers elute at 40% B, proceed to Phase 3 to flatten the gradient around this specific concentration.

Phase 3: Gradient Optimization & System Suitability Testing (SST)
  • Targeted Gradient: Based on Phase 2, adjust the gradient to ramp slowly through the elution zone (e.g., 30% to 50% B over 15 minutes).

  • SST Injection: Perform 5 replicate injections of the standard mixture.

    • Validation Checkpoint 3 (Final): The method is considered valid and ready for sample analysis only if it meets the following criteria:

      • Resolution ( Rs​ ) between isomers 1.5.

      • Peak Asymmetry ( As​ ) 1.2.

      • Retention time Relative Standard Deviation (RSD) 0.5%.

Troubleshooting Specific Issues

Issue: Retention Time Drift Over Multiple Injections

  • Root Cause: Incomplete column re-equilibration or stationary phase dewetting. PFP columns are highly sensitive to the hydration state of the bonded phase.

  • Solution: Ensure the re-equilibration step at the end of the gradient is at least 10 column volumes (e.g., 15 minutes at 1.0 mL/min for a standard analytical column). Do not drop the organic composition below 5% B to prevent phase collapse.

Issue: Sudden Loss of Resolution

  • Root Cause: Contamination of the PFP π -system by strongly retained, electron-rich impurities from the crude synthesis mixture (e.g., unreacted starting materials or metal catalysts)[5].

  • Solution: Flush the column with 100% Isopropanol for 30 minutes at a reduced flow rate (0.5 mL/min) to disrupt strong π−π complexes, followed by a standard Methanol/Water flush.

Sources

Optimization

Technical Support Center: Enhancing Metabolic Stability of 2,8-Dimethylimidazo[1,2-b]pyridazine Analogs

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers engaged in the development of 2,8-dimethylimidazo[1,2-b]pyridazine analogs. This guide is designed to provide prac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers engaged in the development of 2,8-dimethylimidazo[1,2-b]pyridazine analogs. This guide is designed to provide practical, in-depth solutions to common challenges related to metabolic stability, a critical parameter influencing the pharmacokinetic profile and overall success of a drug candidate.[1][2][3][4] The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, frequently utilized for designing potent kinase inhibitors and other therapeutic agents.[5][6][7] However, achieving optimal drug-like properties requires a proactive approach to identifying and mitigating metabolic liabilities. This center offers troubleshooting guides, FAQs, and detailed protocols to help you navigate this process effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the early stages of drug discovery programs involving imidazo[1,2-b]pyridazine analogs.

Q1: What are the most common metabolic liabilities associated with imidazo[1,2-b]pyridazine analogs?

A: Like many nitrogen-containing heterocyclic compounds, imidazo[1,2-b]pyridazine analogs are primarily metabolized by hepatic Cytochrome P450 (CYP) enzymes through oxidative pathways.[1] Common metabolic "soft spots" include:

  • Oxidation of the Imidazopyridazine Core: The electron-rich nature of the heterocyclic system can make it susceptible to oxidation.

  • Oxidation of Alkyl Substituents: The methyl groups, particularly the one at the C8 position, can undergo hydroxylation.

  • Metabolism of Substituents: Aromatic or aliphatic groups attached to the core scaffold are often major sites of metabolism. For instance, anilino-substituted imidazopyridazines have been reported to have extremely poor metabolic stability.[8] The specific functional groups on your analog will significantly influence its metabolic fate.[1]

Q2: How does lipophilicity (cLogP) affect the metabolic stability of these compounds?

A: Lipophilicity is a critical factor. Generally, higher lipophilicity (a higher cLogP value) leads to lower metabolic stability.[4] This is because highly lipophilic compounds tend to bind more readily to the active sites of metabolic enzymes like CYPs.[4] There is strong evidence within this chemical class that decreasing cLogP can dramatically improve metabolic stability. In one reported series, reducing the cLogP from 3.80 to 1.99 resulted in a significant increase in stability in liver microsomes.[8] Therefore, managing lipophilicity is a key strategy in your design process.

Q3: What are the primary strategies to block metabolic "soft spots" on my molecule?

A: Once a metabolic liability is identified, several medicinal chemistry strategies can be employed:

  • Deuteration: Replacing a hydrogen atom with a deuterium atom at the site of metabolism can slow down the rate of C-H bond cleavage, a common rate-limiting step in CYP-mediated oxidation. This is known as the kinetic isotope effect.[9]

  • Fluorination: Introducing fluorine atoms at or near a metabolic soft spot can block oxidation. This is due to the strength of the C-F bond and the electron-withdrawing nature of fluorine, which can deactivate an aromatic ring to oxidative attack.[10][11]

  • Steric Hindrance: Introducing a bulky functional group, such as a tert-butyl group, adjacent to a metabolic site can physically block the enzyme's access, thereby preventing metabolism.[12]

  • Scaffold/Substituent Modification: This involves making more significant changes to the molecule. A successful example was the replacement of a metabolically labile anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety, which led to a dramatic improvement in metabolic stability.[8]

Q4: What is "metabolic switching" and how can I detect it?

A: Metabolic switching is a phenomenon where blocking one primary metabolic pathway causes the compound to be metabolized at a different, previously minor, site.[12] This can sometimes negate the stability improvements you've made. To detect it, you must perform a comprehensive metabolite identification (Met-ID) study on both your original compound and your new, "stabilized" analog. By comparing the metabolite profiles, you can see if new, significant metabolites have appeared for the stabilized analog, indicating that the metabolic pathway has shifted.

Troubleshooting Guides

This section provides structured guidance for specific experimental challenges.

Problem 1: My lead compound shows high clearance (>70% metabolized in 30 min) in a Human Liver Microsome (HLM) assay.

High clearance in HLM is a common but addressable issue. Follow this workflow to diagnose and solve the problem.

Workflow: From High Clearance to Stable Analog

G A Initial Result: High Clearance in HLM B Step 1: Confirm Result - Re-run assay - Check positive controls (e.g., Diazepam, Diclofenac) A->B C Step 2: Identify Metabolic 'Soft Spot' - Perform Metabolite ID (Met-ID) study using LC-HRMS B->C If confirmed D Step 3: Formulate SAR Strategy - Analyze Met-ID data - Propose specific structural modifications C->D E Step 4: Synthesize & Test Analogs - Create a focused set of new molecules - Evaluate in HLM stability assay D->E E->C If metabolic switching occurs F Outcome: Metabolically Stable Lead Candidate E->F If successful

Caption: Troubleshooting workflow for addressing high metabolic clearance.

  • Step 1: Confirm the Result: Experimental variability can occur. Rerunning the assay is the first step. Ensure that well-characterized control compounds are included in your assay and that their clearance rates fall within expected ranges to validate the experiment.[13][14]

  • Step 2: Identify the Metabolic 'Soft Spot': You cannot effectively fix the problem without knowing where it is. A Metabolite Identification (Met-ID) study is essential.[12] This involves incubating a larger amount of your compound with HLMs and using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to determine the exact mass and structure of the resulting metabolites.[15]

  • Step 3: Formulate a Structure-Activity Relationship (SAR) Strategy: With the Met-ID data, you can pinpoint the site of metabolism. For example, if you see a metabolite with a mass increase of +16 Da (M+16), this indicates a hydroxylation event. Based on this, design modifications to block that site, as detailed in the FAQ section.

  • Step 4: Synthesize and Test New Analogs: Synthesize the designed analogs and re-screen them in the HLM assay. This iterative process of design, synthesis, and testing is fundamental to drug discovery.[1]

Problem 2: My compound is stable in microsomes but shows poor oral bioavailability in vivo.

This is a more complex issue that points to factors beyond initial CYP metabolism.

  • Step 1: Evaluate Non-CYP and Phase II Metabolism: Microsomes are enriched in CYP enzymes but may lack other important metabolic machinery. Run a metabolic stability assay using cryopreserved hepatocytes.[16] Hepatocytes contain a full suite of Phase I (CYP and non-CYP) and Phase II (conjugation) enzymes and can reveal liabilities like glucuronidation or sulfation that are missed in microsomal assays.[17]

  • Step 2: Assess Membrane Permeability: The compound may be stable but unable to pass through the intestinal wall. A Caco-2 permeability assay is the industry standard for assessing a compound's potential for passive diffusion across the gut epithelium.[8][18]

  • Step 3: Investigate Efflux Transporters: Your compound might be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump drugs out of cells and back into the intestinal lumen, reducing absorption.[2][3] This can be tested using specific assays, often in conjunction with the Caco-2 system.

Problem 3: I successfully improved metabolic stability, but now my compound has poor aqueous solubility.

This is a common trade-off in medicinal chemistry. Strategies to improve stability, such as increasing steric bulk or reducing lipophilicity, can inadvertently decrease solubility.[8]

  • Step 1: Quantify the Solubility: First, obtain a precise measurement of the aqueous solubility of your new analog using a standardized kinetic or thermodynamic solubility assay.

  • Step 2: Introduce Solubilizing Groups: Carefully select a position on the molecule to add a polar or ionizable group (e.g., a small alcohol, an amine, or a carboxylic acid) that is unlikely to create a new metabolic liability or interfere with the compound's binding to its biological target.

  • Step 3: Explore Formulation Strategies: For later-stage development, formulation can be a powerful tool. This includes creating different salt forms of the compound or using techniques like amorphous solid dispersions to improve the dissolution rate and apparent solubility.

Data Presentation: Structure-Stability-Potency Relationships

Analyzing data in a structured format is crucial for making informed decisions. The table below illustrates a hypothetical dataset for a series of 2,8-dimethylimidazo[1,2-b]pyridazine analogs, showcasing how modifications impact key parameters.

Compound IDModification at C6-positioncLogPHLM Stability (% Remaining @ 30 min)Target Kinase IC50 (nM)
Parent-01 4-fluoroaniline3.8011%5
Analog-02 2-oxo-1,2-dihydropyridine1.9985%15
Analog-03 2-oxo-1-(2-pyridyl)-dihydropyridine2.1592%8
Analog-04 4-fluoroaniline with deuterium on C8-methyl3.8035%6

Data is hypothetical and for illustrative purposes, inspired by trends reported in the literature.[8]

Strategies for Mitigating Metabolic Liabilities

G cluster_0 cluster_1 A Aromatic Ring Oxidation S1 Introduce Electron-Withdrawing Group (e.g., -F, -CF3) A:f1->S1 B N-Alkyl Group N-Dealkylation S2 Introduce Steric Hindrance (e.g., t-Butyl group) B:f1->S2 C O-Alkyl Group O-Dealkylation S3 Replace with more stable isostere (e.g., -O- to -CH2-) C:f1->S3 D Benzylic CH Hydroxylation D:f1->S1 S4 Introduce Deuterium (D) to form C-D bond D:f1->S4

Caption: Common metabolic liabilities and corresponding mitigation strategies.

Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol provides a standard method for assessing the metabolic stability of a compound.

1. Materials & Reagents:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., Diazepam, Dextromethorphan)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plate and collection plate

2. Experimental Procedure:

  • Preparation: Thaw HLM on ice. Dilute the HLM to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.

  • Compound Addition: Prepare a working solution of the test compound by diluting the stock to 100 µM in buffer. Add 2.7 µL of this working solution to the wells of the incubation plate. The final incubation concentration of the test compound will be 1 µM.

  • Pre-incubation: Add the diluted HLM solution to the wells containing the test compound. Mix gently and pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 27 µL of the pre-warmed NADPH regenerating system.[13] This marks Time 0.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation wells and add it to a collection plate containing 150 µL of ice-cold quenching solution. The quenching solution stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantification: Analyze the samples using a validated LC-MS/MS method to determine the peak area of the parent compound at each time point.

  • Calculation:

    • Plot the natural log of the percent parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[16]

    • Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration) .[16]

References
  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
  • Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Biopharmaceutical Sciences.
  • Malik, M. S., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry.
  • Choi, H. J., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group Summer Symposium. [Link]

  • Wieckowska, A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Al-Ahmad, A., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutical Sciences. [Link]

  • Trombley, T. J., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Wang, J., & Sun, H. (2019). Why 90% of clinical drug development fails and how to improve it? RSC Chemical Biology. [Link]

  • Korenev, G., et al. (2025). Alternative 2,8-dimethylimidazo[1,2-b]pyridazine derivatives as building blocks in the risdiplam synthesis. ResearchGate. [Link]

  • Wieckowska, A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Dossetter, A. G., et al. (2012). A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in pharmaceutical compounds. Medicinal Chemistry Communications. [Link]

  • Korenev, G., et al. (2025). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules. [Link]

  • Kumar, P., & Kumar, V. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Journal of Pharmaceutical Sciences. [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]

  • Malik, M. S., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. [Link]

  • Al-Ahmad, A., et al. (2024). Key factors influencing small-molecule drug bioavailability. ResearchGate. [Link]

  • Pharma Focus Asia (2021). Metabolic Stability. Pharma Focus Asia. [Link]

  • Nuvisan (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2,8-Dimethylimidazo[1,2-b]pyridazine Derivatives: A Technical Guide for Drug Development

As a Senior Application Scientist, I have evaluated numerous heterocyclic scaffolds throughout my career, but the 2,8-dimethylimidazo[1,2-b]pyridazine core stands out for its exceptional versatility. Recognized as a priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated numerous heterocyclic scaffolds throughout my career, but the 2,8-dimethylimidazo[1,2-b]pyridazine core stands out for its exceptional versatility. Recognized as a privileged scaffold in medicinal chemistry, this nitrogen-bridged bicyclic structure offers optimal lipophilicity, low molecular weight, and precise hydrogen-bonding capabilities[1].

This guide objectively compares the efficacy of key derivatives within this chemical space, focusing on their evolution as Survival Motor Neuron 2 (SMN2) splicing modifiers for Spinal Muscular Atrophy (SMA) and their utility as highly selective kinase inhibitors in oncology. Furthermore, I will outline the self-validating experimental workflows required to accurately benchmark these compounds in the laboratory.

Comparative Efficacy: SMN2 Splicing Modifiers (The SMA Paradigm)

Spinal Muscular Atrophy (SMA) is driven by the loss of the SMN1 gene. The paralogous SMN2 gene produces predominantly truncated, unstable protein due to the skipping of exon 7 during pre-mRNA splicing[2]. 2,8-Dimethylimidazo[1,2-b]pyridazine derivatives act as molecular glues, stabilizing the interaction between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex to drive exon 7 inclusion[3].

The Evolution of Efficacy: RG7800 vs. Risdiplam

The clinical trajectory of this scaffold highlights the critical balance between on-target potency and off-target toxicity.

  • RG7800 (Early Prototype): As the first-generation clinical candidate, RG7800 demonstrated excellent in vitro potency (EC50 of ~23 nM for SMN2 splicing)[4]. However, its high basicity led to off-target accumulation and retinal toxicity in long-term non-human primate studies, which ultimately halted its clinical progression[3],[5].

  • Risdiplam / RG7916 (Approved Drug): Through strategic structural optimization of the 2,8-dimethylimidazo[1,2-b]pyridazine core, the basicity of the molecule was reduced by nearly 4 log units[4]. This modification eliminated retinal accumulation while maintaining an optimal lipophilicity (LogP ~2.5). Consequently, Risdiplam is not a P-glycoprotein (P-gp) efflux substrate, allowing for excellent central nervous system (CNS) and peripheral tissue penetration[4],[2].

Table 1: Quantitative Pharmacological Comparison
Pharmacological ParameterRG7800 (Early Prototype)Risdiplam / RG7916 (Approved Drug)
Primary Target SMN2 pre-mRNA splicingSMN2 pre-mRNA splicing
In Vitro Potency (EC50) ~23 nM[4]Highly potent (Improved over RG7800)[4]
Basicity (pKa) High (Led to toxicity)Reduced by ~4 log units[4]
Lipophilicity (LogP) N/A~2.5 (Maintained for CNS entry)[4]
P-gp Substrate YesNo[4]
In Vivo Efficacy Increased SMN protein[6]Up to 2-fold SMN protein increase[4]
Safety Profile Retinal toxicity (in vivo models)[3]Safe, FDA-Approved[5]

Comparative Efficacy: Kinase Inhibition (The Oncology Paradigm)

Beyond RNA splicing, the imidazo[1,2-b]pyridazine core is highly effective in kinase inhibition. In the development of LY2784544 , a selective JAK2-V617F inhibitor for myeloproliferative disorders, the scaffold provides critical hinge-binding interactions within the kinase domain[7].

Compared to standard pyrimidine or quinazoline scaffolds, the 2,8-dimethyl substitution pattern restricts rotational freedom. This steric hindrance locks the molecule into an active conformation that highly favors the mutated JAK2-V617F over wild-type JAK2, demonstrating how minor functionalization on this privileged scaffold can drive profound target selectivity[7].

Experimental Methodologies: Self-Validating Systems

Efficacy data is only as reliable as the assay's internal controls. Relying solely on reporter assays (e.g., luciferase minigenes) can yield false positives due to off-target stabilization of the reporter protein[8]. Therefore, quantifying endogenous full-length (FL) mRNA via RT-qPCR and functional SMN protein via ELISA is mandatory to establish true mechanistic causality.

Protocol: In Vitro Efficacy Screening of SMN2 Splicing Modifiers

Objective: To quantify both the transcriptional and translational efficacy of 2,8-dimethylimidazo[1,2-b]pyridazine derivatives.

Step-by-Step Workflow:

  • Cell Culture & Seeding: Seed SMA Type 1 patient-derived fibroblasts at 1×104 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point dose-response matrix (0.1 nM to 10 μM) of the derivative in DMSO. Normalize final DMSO concentration to 0.1% across all wells to prevent solvent-induced cytotoxicity. Treat cells for 24-48 hours.

  • Dual Extraction (Critical Step): Use a commercial dual-extraction kit to isolate both RNA and protein fractions from the same well. Causality: This eliminates well-to-well biological variance, ensuring the mRNA data perfectly correlates with the protein data.

  • Transcriptional Validation (RT-qPCR):

    • Synthesize cDNA using oligo-dT primers.

    • Perform multiplex qPCR using TaqMan probes specific to the exon 6-7 junction (measuring FL-SMN2) and the exon 6-8 junction (measuring SMN2Δ7).

    • Validation Check: Efficacy is confirmed only if FL-SMN2 increases proportionally as SMN2Δ7 decreases.

  • Translational Validation (ELISA):

    • Quantify total protein using a BCA assay to normalize loading.

    • Perform a sandwich ELISA using anti-SMN capture and detection antibodies.

    • Calculate the EC50 based on the fold-increase of SMN protein relative to the DMSO vehicle control.

Visualizations

Pathway A 2,8-Dimethylimidazo [1,2-b]pyridazine B SMN2 pre-mRNA & Spliceosome A->B Binds C U1 snRNP Recruitment B->C Stabilizes D Exon 7 Inclusion C->D Modifies E Functional SMN Protein D->E Translates

Fig 1: Mechanism of action for SMN2 pre-mRNA splicing modification by the derivative.

Workflow Step1 1. Cell Culture (SMA Fibroblasts) Step2 2. Compound Dosing (Dose-Response) Step1->Step2 Step3 3. Dual Extraction (RNA & Protein) Step2->Step3 Step4A 4A. RT-qPCR (FL vs Δ7 mRNA) Step3->Step4A Step4B 4B. ELISA Assay (SMN Protein) Step3->Step4B Step5 5. EC50 Quantification & Data Analysis Step4A->Step5 Transcriptional Data Step4B->Step5 Translational Data

Fig 2: Self-validating high-throughput screening workflow for derivative efficacy.

References
  • [4] Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [7] Photoredox Catalysis in a Complex Pharmaceutical Setting: Toward the Preparation of JAK2 Inhibitor LY2784544. Organic Process Research & Development (NIH/PMC). URL:[Link]

  • [8] RNA-Targeted Therapies and High-Throughput Screening Methods. International Journal of Molecular Sciences (MDPI). URL:[Link]

  • [3] Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs. Pharmacology Research & Perspectives (NIH/PMC). URL:[Link]

  • [2] New and Developing Therapies in Spinal Muscular Atrophy: From Genotype to Phenotype to Treatment and Where Do We Stand?. International Journal of Molecular Sciences (MDPI). URL:[Link]

  • [5] Risdiplam: an investigational survival motor neuron 2 (SMN2) splicing modifier for spinal muscular atrophy (SMA). Expert Opinion on Investigational Drugs (Taylor & Francis). URL:[Link]

  • [6] The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein. Neuromuscular Disorders (ResearchGate). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,8-Dimethylimidazo[1,2-b]pyridazine

For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,8-Dimethylimidazo[1,2-b]pyridazine, a heterocyclic compound utilized in pharmaceutical research. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the safety data of structurally analogous compounds, such as 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine, and established best practices for laboratory chemical waste management.[1]

The foundational principle of this guide is risk mitigation through informed procedures. Every step is designed to protect laboratory personnel, the surrounding community, and the environment.

I. Hazard Assessment Based on Analogous Compounds

A thorough understanding of the potential hazards is paramount before handling any chemical waste. Based on the data for closely related imidazo[1,2-b]pyridazine derivatives, 2,8-Dimethylimidazo[1,2-b]pyridazine should be handled as a substance with the potential for the following hazards:

Hazard ClassificationDescriptionGHS Hazard Statement (Inferred)
Acute Oral Toxicity Harmful if swallowed.H302
Skin Irritation Causes skin irritation upon contact.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause respiratory irritation if inhaled.H335

This table is based on the hazard classifications for 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine and should be considered a conservative estimate of the potential hazards of 2,8-Dimethylimidazo[1,2-b]pyridazine.[1]

Given these potential hazards, it is crucial to avoid direct contact, inhalation of dust or aerosols, and accidental ingestion. The toxicological properties of 2,8-Dimethylimidazo[1,2-b]pyridazine have not been fully investigated, warranting a cautious approach.[1]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable when handling 2,8-Dimethylimidazo[1,2-b]pyridazine waste. The following PPE is mandatory to create a barrier between the researcher and the chemical agent.[2][3][4]

  • Eye and Face Protection: Chemical safety goggles are essential to protect against splashes.[2][5] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[3][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[2][4] It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[1]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.[3] For larger quantities of waste, disposable coveralls may be necessary to provide full-body protection.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2][5] All work with the solid compound or concentrated solutions should be conducted in a certified laboratory chemical fume hood.

III. Waste Segregation and Containerization: A Critical Step for Safety

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[7][8] The following diagram and procedures outline the correct segregation and containerization protocol for 2,8-Dimethylimidazo[1,2-b]pyridazine waste.

G cluster_2 Final Disposal Route Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container  Pure compound,  contaminated labware  (gloves, wipes, etc.) Liquid Waste (Aqueous) Liquid Waste (Aqueous) Aqueous Waste Container Aqueous Waste Container Liquid Waste (Aqueous)->Aqueous Waste Container  Dilute aqueous solutions Liquid Waste (Organic Solvent) Liquid Waste (Organic Solvent) Organic Waste Container Organic Waste Container Liquid Waste (Organic Solvent)->Organic Waste Container  Solutions in organic solvents Licensed Waste Disposal Facility Licensed Waste Disposal Facility Solid Waste Container->Licensed Waste Disposal Facility Incineration Aqueous Waste Container->Licensed Waste Disposal Facility Incineration Organic Waste Container->Licensed Waste Disposal Facility Incineration

Caption: Decision workflow for the segregation and disposal of 2,8-Dimethylimidazo[1,2-b]pyridazine waste.

Step-by-Step Containerization Procedure:

  • Select the Correct Container: Use only containers that are compatible with the chemical waste. For 2,8-Dimethylimidazo[1,2-b]pyridazine, high-density polyethylene (HDPE) or glass containers are appropriate.[8][9] The container must have a secure, leak-proof lid.[8]

  • Label the Container: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2,8-Dimethylimidazo[1,2-b]pyridazine"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[7][10] The date of accumulation should also be included.[7]

  • Segregate at the Source:

    • Solid Waste: Collect unadulterated 2,8-Dimethylimidazo[1,2-b]pyridazine powder, as well as contaminated items such as gloves, weigh boats, and paper towels, in a designated solid waste container.[9]

    • Liquid Waste (Organic): Solutions of 2,8-Dimethylimidazo[1,2-b]pyridazine in organic solvents should be collected in a separate, labeled container for organic waste. Do not mix with halogenated solvents unless your facility's waste protocol permits it.[7]

    • Liquid Waste (Aqueous): While direct disposal of aqueous solutions down the drain is prohibited, small amounts of dilute aqueous waste containing this compound should be collected in a designated aqueous waste container.[8]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[11] This prevents the release of vapors and reduces the risk of spills.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[10][12] Ensure that incompatible waste streams are stored separately.[8]

IV. Disposal Protocol

The recommended method for the final disposal of 2,8-Dimethylimidazo[1,2-b]pyridazine and its associated waste is incineration by a licensed and reputable hazardous waste disposal company.[1][13] This method ensures the complete destruction of the compound at high temperatures.[13]

Step-by-Step Disposal Procedure:

  • Waste Accumulation: Collect and segregate waste as described in the previous section. Do not accumulate excessive amounts of waste in the laboratory.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service to schedule a pickup.[12]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[8][12] This is a legal requirement and creates a "cradle-to-grave" record of the waste.[12]

  • Handover: Transfer the properly labeled and sealed waste containers to the authorized waste disposal personnel.

What NOT to Do:

  • DO NOT dispose of 2,8-Dimethylimidazo[1,2-b]pyridazine down the drain.[7][8] This can contaminate waterways and harm aquatic life.

  • DO NOT dispose of this compound in the regular trash.[7][8] This can expose custodial staff to chemical hazards.

  • DO NOT attempt to neutralize or chemically treat the waste unless you are a trained professional with a validated and approved protocol.

V. Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your colleagues. If the spill is small and you are trained to handle it:

  • Wear appropriate PPE.

  • Contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[1]

  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental protection.

References

Sources

Handling

Personal protective equipment for handling 2,8-Dimethylimidazo[1,2-b]pyridazine

Executive Summary & Hazard Causality 2,8-Dimethylimidazo[1,2-b]pyridazine (and its halogenated derivatives, such as 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine) is a heterocyclic building block frequently utilized in d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Hazard Causality

2,8-Dimethylimidazo[1,2-b]pyridazine (and its halogenated derivatives, such as 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine) is a heterocyclic building block frequently utilized in drug discovery and medicinal chemistry. As a biologically active small molecule, it presents specific occupational hazards that require stringent operational controls.

Understanding the causality behind the safety protocols begins with the compound's Globally Harmonized System (GHS) classification[1].

Quantitative Hazard Profile
Hazard ClassCategoryH-StatementCausality / Operational Implication
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedMandates strict prohibition of eating/drinking in the lab and requires thorough handwashing post-handling[1].
Skin Irritation Category 2H315: Causes skin irritationNecessitates the use of chemically resistant nitrile gloves and lab coats to prevent dermal contact[1].
Eye Irritation Category 2AH319: Causes serious eye irritationRequires ANSI Z87.1 compliant chemical splash goggles; standard safety glasses are insufficient for powder handling[1],[2].
STOT (Single Exposure) Category 3H335: May cause respiratory irritationDictates that all open handling, weighing, and transfer must occur within a certified chemical fume hood to prevent inhalation of aerosolized particulates[1].

Primary Engineering Controls (PECs)

Before relying on Personal Protective Equipment (PPE), engineering controls must be validated. The primary defense against airborne powder and volatile derivatives is the chemical fume hood.

  • Face Velocity Standards : Ensure the fume hood operates with an average face velocity between 80 and 100 feet per minute (fpm)[3],[4].

  • The Causality of Airflow : Operating below 80 fpm fails to provide adequate containment of hazardous vapors. Conversely, operating above 120 fpm creates turbulent air eddies at the sash opening, which can inadvertently blow fine, lightweight heterocyclic powders out of the hood and directly into the user's breathing zone[4].

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA standard 29 CFR 1910.132, the following PPE is mandatory for handling this compound[2].

PPE CategorySpecificationScientific Rationale & Field Insights
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against H319 (Serious eye irritation) from airborne dust or accidental solution splashes[1],[2].
Hand Protection 100% Nitrile disposable gloves (≥ 4 mil)Provides a barrier against H315 (Skin irritation)[1]. Crucial Insight: If dissolving the compound in penetrating organic solvents like DMSO or DMF, immediately double-glove. These solvents rapidly penetrate single-layer nitrile, carrying dissolved active pharmaceutical ingredients (APIs) through the skin barrier.
Body Protection Flame-resistant (FR) or standard cotton lab coatPrevents particulate accumulation on street clothing. Must be fully buttoned with sleeves extended over glove cuffs[2].
Respiratory N95 or P100 respirator (if outside hood)Mitigates H335 (Respiratory tract irritation) risk if engineering controls fail or during large-scale spill cleanup[1],[2].

Standard Operating Procedure (SOP): Weighing and Handling

To ensure a self-validating system, follow this step-by-step methodology for routine laboratory handling.

Phase 1: Environmental Validation

  • Verify Fume Hood Status : Check the digital monitor or magnehelic gauge.

    • Validation: The reading must stabilize between 80–100 fpm before introducing the chemical[3].

  • Clear the Workspace : Remove unnecessary equipment to maintain laminar airflow.

    • Validation: Ensure the baffles at the rear of the hood are completely unobstructed.

  • Inspect PPE : Visually inspect nitrile gloves for micro-tears.

    • Validation: Perform a quick inflation/pressure test on gloves before donning.

Phase 2: Execution & Handling

  • Static Mitigation : Use an anti-static device (e.g., Zerostat gun) on the weighing spatula and weigh boat.

    • Causality: Heterocyclic powders often carry static charges, causing them to repel from surfaces and aerosolize, drastically increasing inhalation risk.

  • Transfer Protocol : Uncap the vial of 2,8-Dimethylimidazo[1,2-b]pyridazine only when fully inside the fume hood. Transfer the required mass using a clean, dry micro-spatula.

  • Solvent Addition : If preparing a stock solution, add the solvent directly to the weigh boat or transfer tube within the hood before removing the container.

Spill Response and Decontamination Protocol

In the event of a localized spill inside the fume hood:

  • Isolate : Alert nearby personnel and keep the fume hood sash lowered to the minimum operational height.

  • Neutralize/Absorb : For dry powder spills, do not dry sweep. Gently cover the powder with absorbent paper towels dampened with an appropriate solvent (e.g., 70% ethanol or isopropanol) to prevent aerosolization[1].

  • Wipe Down : Wipe the area from the perimeter inward to prevent spreading.

  • Dispose : Place all contaminated wipes and primary gloves into a designated hazardous waste bag.

Waste Management and Disposal Plan

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, chemical waste must be rigorously tracked from generation to final destruction[5],[6].

  • Satellite Accumulation Areas (SAAs) : Store waste at or near the point of generation. Laboratories can accumulate up to 55 gallons of non-acute hazardous waste in an SAA[5].

  • Labeling Compliance : All waste containers must be explicitly labeled with the words "Hazardous Waste," the specific chemical constituents (e.g., "Contains 2,8-Dimethylimidazo[1,2-b]pyridazine"), and the primary hazard indication (e.g., "Toxic/Irritant")[5].

  • Disposal Routing : Never dispose of this compound or its solutions down the sink. Transfer sealed, labeled containers to the facility's Central Accumulation Area (CAA) for eventual incineration by a licensed hazardous waste contractor[5],[7].

Operational Workflow Visualization

G Assess Hazard Assessment Review SDS (H302, H315, H319, H335) EngControl Engineering Controls Verify Fume Hood at 80-100 fpm Assess->EngControl PPE Don PPE Nitrile Gloves, Goggles, Lab Coat EngControl->PPE Handle Operational Phase Weighing & Handling Compound PPE->Handle Decision Incident Occurred? (Spill or Exposure) Handle->Decision Decon Emergency Response Deploy Spill Kit / Wash Station Decision->Decon Yes Waste Waste Management Transfer to EPA-Compliant SAA Decision->Waste No Decon->Waste End Post-Operation Doff PPE & Wash Hands Waste->End

Operational workflow for handling 2,8-Dimethylimidazo[1,2-b]pyridazine safely.

References

  • Capot Chemical Co., Ltd. "MSDS of 6-Chloro-2,8-dimethylimidazo[1,2-B]pyridazine". [Link]

  • CDC/NIOSH. "EPHB Report No. DART 18-75".[Link]

  • EHSLeaders. "Nanomanufacturing: Worker Risks and Protections". [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". [Link]

  • OSHA. "Personal Protective Equipment". [Link]

  • US EPA. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". [Link]

  • US EPA. "Learn the Basics of Hazardous Waste". [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.